molecular formula C10H7ClN2O2 B1319125 4-Chloro-6,7-dimethylenedioxyquinazoline CAS No. 52791-05-6

4-Chloro-6,7-dimethylenedioxyquinazoline

Cat. No. B1319125
M. Wt: 222.63 g/mol
InChI Key: KOSFQWDAKWKNJM-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

According to the procedure described in Example 6A Step 5, a mixture of 7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4(3H)-one (1.114 g, 5.46 mmol) and POCl3 (10 mL) in toluene (10 mL) was heated at 125° C. for 5 hours to afford 4-chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline as a solid (1.143 g, 94%). 1H NMR (300 MHz, CDCl3) δ 8.90 (s, 1H), 7.70 (s, 1H), 7.65 (s, 1H), 4.46 (m, 4H).
Quantity
1.114 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][C:7]3[O:14][CH2:13][CH2:12][O:11][C:8]=3[CH:9]=2)[C:4](=O)[NH:3][CH:2]=1.O=P(Cl)(Cl)[Cl:18]>C1(C)C=CC=CC=1>[Cl:18][C:4]1[C:5]2[C:10](=[CH:9][C:8]3[O:11][CH2:12][CH2:13][O:14][C:7]=3[CH:6]=2)[N:1]=[CH:2][N:3]=1

Inputs

Step One
Name
Quantity
1.114 g
Type
reactant
Smiles
N1=CNC(C2=CC3=C(C=C12)OCCO3)=O
Name
Quantity
10 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC2=CC3=C(C=C12)OCCO3
Measurements
Type Value Analysis
AMOUNT: MASS 1.143 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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